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Compound of Interest

Compound Name: N,N-Dimethyltetradecylamine

Cat. No.: B030355 Get Quote

Introduction

N,N-Dimethyltetradecylamine is a tertiary amine lipid that is increasingly being investigated

for its role as a cationic or ionizable lipid in the formulation of lipid nanoparticles (LNPs) and

solid lipid nanoparticles (SLNs). These nanoparticles serve as potent delivery vehicles for a

range of therapeutic payloads, including small molecules, proteins, and nucleic acids like

siRNA and mRNA. The protonatable tertiary amine group of N,N-Dimethyltetradecylamine
allows for electrostatic interactions with negatively charged cargo and cellular membranes,

which is crucial for efficient encapsulation and cellular uptake. Its long alkyl chain contributes to

the lipid core's structural integrity and hydrophobicity.

Mechanism of Action in Drug Delivery

The effectiveness of nanoparticles containing N,N-Dimethyltetradecylamine in drug delivery

is attributed to several key physicochemical properties. The cationic nature of the lipid at acidic

pH facilitates the condensation of nucleic acids and promotes interaction with the negatively

charged cell surface, leading to enhanced endocytosis.[1] Inside the cell, the nanoparticles are

trafficked to endosomes. The "proton sponge" effect, where the tertiary amine becomes

protonated in the acidic endosomal environment, can lead to osmotic swelling and rupture of

the endosome, releasing the therapeutic cargo into the cytoplasm.[1] This pH-sensitive

behavior makes N,N-Dimethyltetradecylamine a valuable component for designing intelligent

drug delivery systems that release their payload in response to specific physiological cues.
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Physicochemical Properties of N,N-
Dimethyltetradecylamine-based Nanoparticles
The physicochemical characteristics of nanoparticles are critical determinants of their in vitro

and in vivo performance. Key parameters such as particle size, polydispersity index (PDI), and

zeta potential are influenced by the formulation composition and process parameters.

Parameter Typical Range
Significance in Drug
Delivery

Particle Size (nm) 50 - 200

Influences biodistribution,

cellular uptake, and clearance

from circulation. Smaller

particles often exhibit

prolonged circulation times.[2]

[3]

Polydispersity Index (PDI) < 0.3

Indicates the uniformity of the

nanoparticle population. A

lower PDI is desirable for

consistent performance and

predictable in vivo behavior.[3]

Zeta Potential (mV) +10 to +40

Represents the surface charge

of the nanoparticles. A positive

zeta potential facilitates

interaction with negatively

charged cell membranes,

enhancing cellular uptake.[1]

Encapsulation Efficiency (%) > 80%

The percentage of the drug

that is successfully entrapped

within the nanoparticle. High

encapsulation efficiency is

crucial for therapeutic efficacy

and minimizing off-target

effects.[2]
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Experimental Protocols
Protocol 1: Synthesis of N,N-Dimethyltetradecylamine-
based Solid Lipid Nanoparticles (SLNs) by
Emulsification-Ultrasonication
This protocol describes a common method for preparing SLNs where N,N-
Dimethyltetradecylamine is used as a cationic lipid.

Materials:

N,N-Dimethyltetradecylamine

Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

Helper Lipid (e.g., Cholesterol)

Surfactant (e.g., Poloxamer 188, Tween® 80)

Hydrophobic drug

Chloroform or other suitable organic solvent

Deionized water

Equipment:

High-speed homogenizer

Probe sonicator

Magnetic stirrer with heating plate

Rotary evaporator (optional)

Particle size and zeta potential analyzer

High-performance liquid chromatography (HPLC) system
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Procedure:

Preparation of the Lipid Phase:

Dissolve N,N-Dimethyltetradecylamine, the solid lipid, helper lipid, and the hydrophobic

drug in a suitable organic solvent like chloroform. The ratio of lipids can be optimized, but

a starting point could be a molar ratio of 50:40:10 (Solid Lipid:Cholesterol:N,N-
Dimethyltetradecylamine).

Preparation of the Aqueous Phase:

Dissolve the surfactant (e.g., 1-2% w/v Poloxamer 188) in deionized water and heat it to

the same temperature as the lipid phase (typically 5-10°C above the melting point of the

solid lipid).[4][5]

Emulsification:

Add the lipid phase to the heated aqueous phase dropwise while homogenizing at high

speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

Ultrasonication:

Immediately subject the coarse emulsion to high-power probe sonication. Sonication

parameters (e.g., 60-80% amplitude for 5-15 minutes) should be optimized to achieve the

desired particle size and a low PDI.[6] The process should be carried out in an ice bath to

prevent overheating.

Nanoparticle Formation and Purification:

Allow the resulting nanoemulsion to cool down to room temperature while stirring. The

solid lipid will recrystallize, forming the SLNs.

If an organic solvent was used, it can be removed by stirring at room temperature

overnight or by using a rotary evaporator.

The SLN dispersion can be further purified by dialysis or centrifugation to remove excess

surfactant and unencapsulated drug.
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Characterization:

Measure the particle size, PDI, and zeta potential using a dynamic light scattering

instrument.

Determine the encapsulation efficiency and drug loading using HPLC after separating the

free drug from the SLNs.

Protocol 2: Preparation of siRNA-loaded Lipid
Nanoparticles (LNPs) using Microfluidic Mixing
This protocol outlines a more advanced and reproducible method for LNP formulation, which is

particularly suitable for encapsulating nucleic acids like siRNA.

Materials:

N,N-Dimethyltetradecylamine

Phospholipid (e.g., DSPC)

Cholesterol

PEG-lipid (e.g., DMG-PEG 2000)

siRNA

Ethanol (anhydrous)

Citrate buffer (pH 4.0)

Phosphate-buffered saline (PBS, pH 7.4)

Equipment:

Microfluidic mixing device (e.g., NanoAssemblr)

Syringe pumps
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Dialysis cassettes (e.g., 10 kDa MWCO)

Fluorometer with a nucleic acid quantification dye (e.g., RiboGreen)

Particle size and zeta potential analyzer

Procedure:

Preparation of Lipid Stock Solution:

Dissolve N,N-Dimethyltetradecylamine, DSPC, cholesterol, and PEG-lipid in ethanol at a

specific molar ratio (e.g., 50:10:38.5:1.5).[7] The total lipid concentration can be around

10-25 mM.

Preparation of siRNA Solution:

Dissolve the siRNA in citrate buffer (pH 4.0) at a desired concentration (e.g., 0.1-0.5

mg/mL).

Microfluidic Mixing:

Set up the microfluidic mixing device with two syringe pumps. Load one syringe with the

lipid-ethanol solution and the other with the siRNA-aqueous solution.

Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1

aqueous to alcoholic phase) and total flow rate. The rapid mixing within the microchannels

leads to the self-assembly of LNPs with encapsulated siRNA.[8]

Purification and Buffer Exchange:

The resulting LNP dispersion is collected and immediately dialyzed against PBS (pH 7.4)

overnight to remove the ethanol and raise the pH. This step neutralizes the surface charge

of the ionizable lipid.

Characterization:

Measure the particle size, PDI, and zeta potential of the final LNP formulation.
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Determine the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g.,

RiboGreen). The fluorescence is measured before and after lysing the LNPs with a

detergent (e.g., Triton X-100).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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